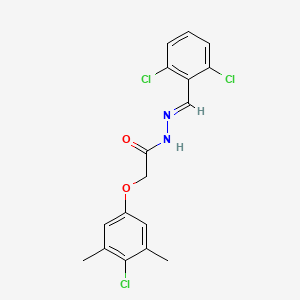![molecular formula C14H12N4O B5565746 N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine often involves the reaction of naphthyl derivatives with amino components. For example, Kóczán et al. (2001) described the synthesis of a fluorescent analogue through the reaction of 1-naphthoyl-glycine with triethyl orthoformate, showcasing a methodology that could be adapted for synthesizing N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine (Kóczán et al., 2001).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic techniques such as NMR, as demonstrated by Berk et al. (2001), who elucidated the structures and physical properties of similar compounds through IR, 1H NMR, mass spectroscopy, and elemental analysis. This approach provides insight into the molecular geometry, electronic distribution, and potential reactive sites of the compound (Berk et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of Schiff bases, including N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine, often involves their condensation reactions, coordination to metal ions, and participation in cycloaddition reactions. For instance, Sancak et al. (2007) explored the coordination chemistry of a related Schiff base with Cu(II), Ni(II), and Fe(II), highlighting the potential for forming complex structures and elucidating the coordination modes and geometrical structures of the complexes (Sancak et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for understanding the material characteristics of Schiff bases. Odabaşoǧlu et al. (2003) detailed the crystal structure of related compounds, emphasizing the role of intermolecular interactions in defining the crystal packing and stability (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing and reducing agents, and other chemical species, are crucial for the application and handling of Schiff bases. Studies like that of Sheverdov et al. (2018) offer insights into the reactivity of similar compounds, providing a foundation for understanding the chemical behavior of N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine (Sheverdov et al., 2018).
科学的研究の応用
Fluorescent Probes Development
Researchers have synthesized compounds related to "N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine" for the development of fluorescent probes. These compounds exhibit intense and pH-sensitive emission bands, making them useful for monitoring cellular compartments with different pH levels. A study described the synthesis and characterization of a fluorescent analogue, highlighting its potential in biological applications due to its stable and distinctive fluorescence properties in aqueous solutions Kóczán et al., 2001.
Histochemical Techniques
In histochemistry, derivatives of naphthyl compounds have been utilized as new reagents for the demonstration of tissue oxidase, indicating their significance in medical diagnostics and research. A specific study explored the use of complex naphthols and methylene compounds, highlighting their utility in demonstrating tissue oxidase activity. These compounds contribute to the development of new histochemical techniques due to their stability and capacity to produce permanent preparations Burstone, 1959.
特性
IUPAC Name |
(E)-1-(2-methoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJUQDDZCSZKJ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198172 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)
![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)
![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

